molecular formula C20H19ClN4O5S2 B2642502 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE CAS No. 894945-56-3

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE

Cat. No.: B2642502
CAS No.: 894945-56-3
M. Wt: 494.97
InChI Key: IWVUSRAWZZMFAA-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE is a structurally complex acetamide derivative featuring a pyrimidine core substituted with a benzenesulfonyl group, a sulfanyl linker, and an acetamide moiety bound to a 5-chloro-2,4-dimethoxyphenyl ring. This compound’s design integrates multiple pharmacophoric elements, including sulfonamide and pyrimidine motifs, which are frequently associated with kinase inhibition and antimicrobial activity. Its crystallographic characterization may involve tools like SHELX programs for structural refinement .

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O5S2/c1-29-15-9-16(30-2)14(8-13(15)21)24-18(26)11-31-20-23-10-17(19(22)25-20)32(27,28)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVUSRAWZZMFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the pyrimidine derivative with the acetamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Biological Targets
Target Compound C₂₃H₂₁ClN₄O₅S₂ 565.06 Pyrimidine, benzenesulfonyl, 5-chloro-2,4-dimethoxyphenyl Kinases, microbial enzymes
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide C₁₉H₂₀ClN₅OS 433.91 Triazole, 2-chlorophenyl, 4-butylphenyl Antifungal, antibacterial
2-(5-(BENZYLOXY)-2,4-DICHLORO[(4-METHOXYPHENYL)SULFONYL]ANILINO)-N-(3,5-DICHLOROPHENYL)ACETAMIDE C₂₈H₂₂Cl₄N₂O₅S 640.36 Dichlorophenyl, benzyloxy, 4-methoxyphenylsulfonyl Anti-inflammatory, protease inhibition

Physicochemical and Pharmacokinetic Properties

  • The 5-chloro-2,4-dimethoxyphenyl group increases lipophilicity, favoring membrane penetration .
  • Triazole Analogue () : The triazole ring confers metabolic stability, while the 4-butylphenyl group contributes to prolonged half-life due to hydrophobic interactions .
  • Dichlorophenyl Derivative () : Multiple chlorine atoms and a benzyloxy group elevate molecular weight and steric hindrance, possibly reducing oral bioavailability .

Biological Activity

The compound 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE , with the CAS number 894946-36-2 , is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O3S2C_{20}H_{20}N_{4}O_{3}S_{2} with a molecular weight of 428.5 g/mol . The structural complexity includes a pyrimidine ring substituted with an amino group and a benzenesulfonyl group linked via a sulfanyl moiety to an acetamide group.

Table 1: Structural Information

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₄O₃S₂
Molecular Weight428.5 g/mol
CAS Number894946-36-2

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of viral replication and cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
  • Antiviral Activity : Preliminary studies indicate potential antiviral properties, specifically against human adenoviruses (HAdV). Compounds structurally related to this pyrimidine derivative have shown significant antiviral activity, suggesting similar potential for this compound.

Antiviral Properties

A study highlighted that certain derivatives of pyrimidine compounds exhibit potent activity against HAdV, with selectivity indexes exceeding 100 compared to standard antiviral agents like niclosamide . This suggests that structurally similar compounds may also exhibit significant antiviral properties.

Anticancer Activity

Research indicates that compounds containing benzenesulfonyl groups have been investigated for their anticancer properties. For instance, related compounds have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptotic signaling pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralPotent against HAdV; selectivity index > 100
AnticancerInduces apoptosis; inhibits cell cycle progression

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